![molecular formula C13H19N3O3S B3142250 Toluene-4-sulfonic acid 6-azido-hexyl ester CAS No. 500567-77-1](/img/structure/B3142250.png)
Toluene-4-sulfonic acid 6-azido-hexyl ester
Overview
Description
Toluene-4-sulfonic acid 6-azido-hexyl ester is an organic compound that features a sulfonic acid ester group attached to a toluene ring and an azido group attached to a hexyl chain
Mechanism of Action
Target of Action
1-Azido-6-(tosyloxy)hexane is a synthetic intermediate that is primarily used in the formation of various heterocyclic compounds . Its primary targets are terminal alkynes, with which it reacts to form 1,2,3-triazoles .
Mode of Action
The compound interacts with its targets through a copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . This reaction results in the formation of 1,2,3-triazoles, which are known for their wide variety of applications .
Biochemical Pathways
The resulting 1,2,3-triazoles have been employed for the synthesis of a number of biologically important heterocyclic compounds . These compounds can affect various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would largely depend on the specific conditions of the reaction it is used in, as well as the properties of the final product .
Result of Action
The primary result of 1-Azido-6-(tosyloxy)hexane’s action is the formation of 1,2,3-triazoles . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
Action Environment
The efficacy and stability of 1-Azido-6-(tosyloxy)hexane, as well as the reactions it participates in, can be influenced by various environmental factors. These include the presence of a catalyst (such as copper (I) for the CuAAC reaction), the temperature and pH of the reaction environment, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 6-azido-hexyl ester typically involves the esterification of toluene-4-sulfonic acid with 6-azido-hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid 6-azido-hexyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Click Chemistry: Copper(I) catalysts and solvents like tetrahydrofuran (THF) are used for cycloaddition reactions.
Major Products
Nucleophilic Substitution: Formation of amines or other nitrogen-containing compounds.
Reduction: Formation of primary amines.
Click Chemistry: Formation of triazoles.
Scientific Research Applications
Toluene-4-sulfonic acid 6-azido-hexyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid 6-hydroxy-hexyl ester: Similar structure but with a hydroxyl group instead of an azido group.
Methanesulfonic acid 6-azido-hexyl ester: Similar structure but with a methanesulfonic acid ester group instead of a toluene-4-sulfonic acid ester group.
Benzenesulfonic acid 6-azido-hexyl ester: Similar structure but with a benzenesulfonic acid ester group instead of a toluene-4-sulfonic acid ester group.
Uniqueness
Toluene-4-sulfonic acid 6-azido-hexyl ester is unique due to the presence of both the azido group and the toluene-4-sulfonic acid ester group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. The azido group allows for versatile modifications through click chemistry, while the sulfonic acid ester group provides stability and solubility in organic solvents.
Properties
IUPAC Name |
6-azidohexyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-12-6-8-13(9-7-12)20(17,18)19-11-5-3-2-4-10-15-16-14/h6-9H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDHTTJQNRCKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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